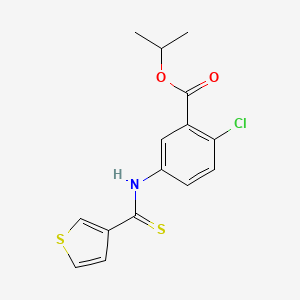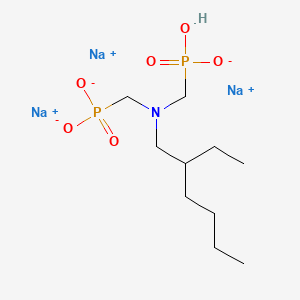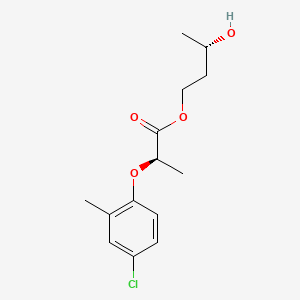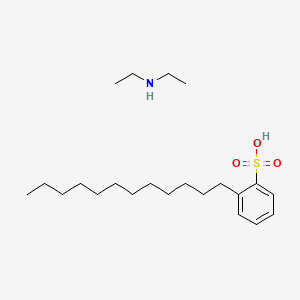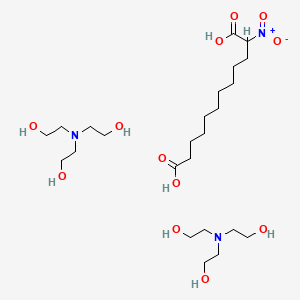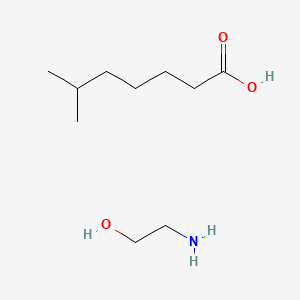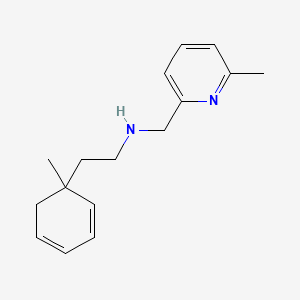
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt is a chemical compound with the molecular formula C11H9LiN2O3. This compound is known for its unique structure, which includes a butenedioic acid backbone with a phenylmethylene hydrazide group and a lithium salt. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt typically involves the reaction of 2-butenedioic acid with phenylmethylene hydrazide under controlled conditions. The reaction is carried out in the presence of a lithium salt to form the desired monolithium salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Analyse Des Réactions Chimiques
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylmethylene hydrazide group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Applications De Recherche Scientifique
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt involves its interaction with specific molecular targets and pathways. The phenylmethylene hydrazide group can interact with enzymes and proteins, potentially inhibiting their activity. The lithium ion may also play a role in modulating the compound’s effects by interacting with cellular pathways .
Comparaison Avec Des Composés Similaires
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt can be compared with similar compounds such as:
2-Butenedioic acid (Z)-, monobutyl ester: This compound has a butyl ester group instead of the phenylmethylene hydrazide group.
2-Butenedioic acid, 2-methyl-, (Z)-: This compound has a methyl group instead of the phenylmethylene hydrazide group. The uniqueness of this compound lies in its phenylmethylene hydrazide group and lithium salt, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
160282-22-4 |
|---|---|
Formule moléculaire |
C11H9LiN2O3 |
Poids moléculaire |
224.2 g/mol |
Nom IUPAC |
lithium;(Z)-4-[(2E)-2-benzylidenehydrazinyl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H10N2O3.Li/c14-10(6-7-11(15)16)13-12-8-9-4-2-1-3-5-9;/h1-8H,(H,13,14)(H,15,16);/q;+1/p-1/b7-6-,12-8+; |
Clé InChI |
MWCKDVXJNOCTEC-DBBNAXRXSA-M |
SMILES isomérique |
[Li+].C1=CC=C(C=C1)/C=N/NC(=O)/C=C\C(=O)[O-] |
SMILES canonique |
[Li+].C1=CC=C(C=C1)C=NNC(=O)C=CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


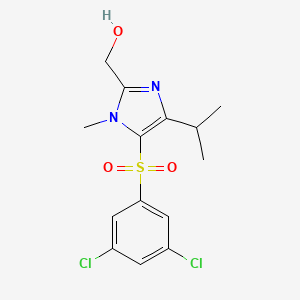

![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
